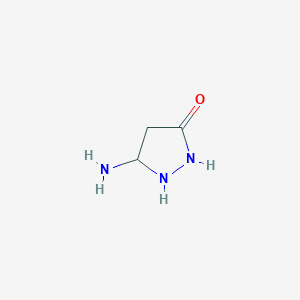
G7-18Nate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
G7-18Nate is a peptide inhibitor specifically designed to target the growth factor receptor-bound protein 7 (Grb7). Grb7 is an adaptor protein involved in the progression of various cancers, including breast and pancreatic cancers. The compound this compound binds to the SH2 domain of Grb7, inhibiting its interaction with phosphorylated tyrosine kinases and thereby disrupting proliferative and migratory signaling pathways .
Vorbereitungsmethoden
G7-18Nate is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The synthesis involves the sequential addition of amino acids to a resin-bound peptide chain. After the peptide chain is assembled, it undergoes cyclization to form the cyclic structure of this compound. The final product is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Analyse Chemischer Reaktionen
G7-18Nate primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It specifically binds to the SH2 domain of Grb7 through hydrogen bonds and hydrophobic interactions. The binding affinity is influenced by the presence of specific amino acids in the peptide sequence, such as arginine and leucine .
Wissenschaftliche Forschungsanwendungen
G7-18Nate has significant applications in scientific research, particularly in cancer biology. It has been shown to inhibit cell proliferation, motility, and invasion in various cancer cell lines. The compound is used to study the role of Grb7 in cancer progression and to develop potential therapeutic strategies targeting Grb7. Additionally, this compound is employed in structural biology studies to understand the binding interactions between peptides and SH2 domains .
Wirkmechanismus
The mechanism of action of G7-18Nate involves its binding to the SH2 domain of Grb7. By occupying the phosphotyrosine binding site, this compound prevents Grb7 from interacting with its natural ligands, thereby inhibiting downstream signaling pathways that promote cell proliferation and migration. This disruption of signaling pathways leads to reduced cancer cell growth and invasiveness .
Vergleich Mit ähnlichen Verbindungen
G7-18Nate is unique among peptide inhibitors due to its high specificity for the Grb7 SH2 domain. Similar compounds include other SH2 domain-targeting peptides, such as G7-B7M2-Pen and various bicyclic peptides. this compound remains the most effective peptide inhibitor of Grb7 developed to date, with superior binding affinity and bioactivity .
Eigenschaften
Molekularformel |
C67H80N14O19S |
|---|---|
Molekulargewicht |
1417.5 g/mol |
IUPAC-Name |
3-[(3S,6S,9S,12S,15S,21S,24S,27S,33R,36S)-9-(2-amino-2-oxoethyl)-3,24-dibenzyl-33-carbamoyl-12-(carboxymethyl)-6-[(1R)-1-hydroxyethyl]-15-[(4-hydroxyphenyl)methyl]-27-(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,23,26,29,35-undecaoxo-31-thia-1,4,7,10,13,16,19,22,25,28,34-undecazabicyclo[34.3.0]nonatriacontan-21-yl]propanoic acid |
InChI |
InChI=1S/C67H80N14O19S/c1-35(82)57-66(99)78-49(27-37-13-6-3-7-14-37)67(100)81-24-10-17-51(81)65(98)79-50(58(69)91)33-101-34-54(86)73-46(28-39-31-70-42-16-9-8-15-41(39)42)62(95)75-45(25-36-11-4-2-5-12-36)61(94)74-43(22-23-55(87)88)59(92)71-32-53(85)72-44(26-38-18-20-40(83)21-19-38)60(93)77-48(30-56(89)90)63(96)76-47(29-52(68)84)64(97)80-57/h2-9,11-16,18-21,31,35,43-51,57,70,82-83H,10,17,22-30,32-34H2,1H3,(H2,68,84)(H2,69,91)(H,71,92)(H,72,85)(H,73,86)(H,74,94)(H,75,95)(H,76,96)(H,77,93)(H,78,99)(H,79,98)(H,80,97)(H,87,88)(H,89,90)/t35-,43+,44+,45+,46+,47+,48+,49+,50+,51+,57+/m1/s1 |
InChI-Schlüssel |
LLCKWEISJGAWKL-NOLDGVLCSA-N |
Isomerische SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)CC(=O)O)CC3=CC=C(C=C3)O)CCC(=O)O)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)C(=O)N)CC7=CC=CC=C7)O |
Kanonische SMILES |
CC(C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CC(=O)O)CC3=CC=C(C=C3)O)CCC(=O)O)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)C(=O)N)CC7=CC=CC=C7)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide](/img/structure/B12366452.png)
![(1R,2S,5S)-N-[(2S)-4-(3,3-dimethylazetidin-1-yl)-3,4-dioxo-1-[(3S)-2-oxopiperidin-3-yl]butan-2-yl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12366467.png)

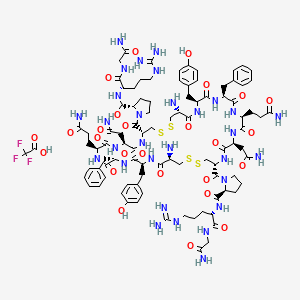

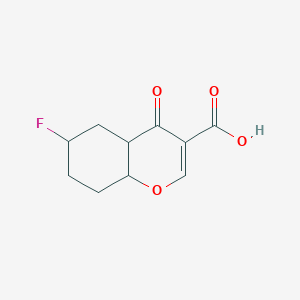
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B12366506.png)
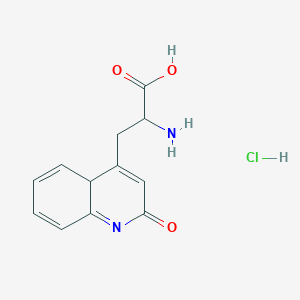

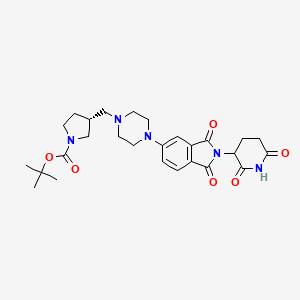
![4-[4-[[(1R)-6-[2-[2-[[(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid](/img/structure/B12366527.png)
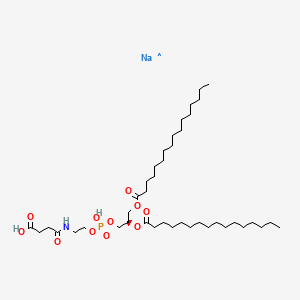
![4-[(1S)-1-amino-2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]ethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B12366534.png)
